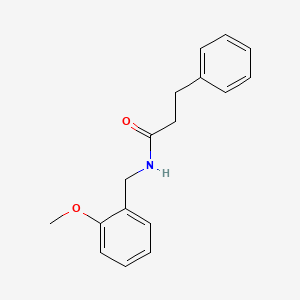
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine
描述
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine, also known as AG-014699 or rucaparib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors and is primarily used as an anti-cancer drug. The purpose of
作用机制
The mechanism of action of 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks. When a single-stranded DNA break occurs, PARP enzymes are recruited to the site of the break and catalyze the transfer of ADP-ribose units from NAD+ to target proteins. This process leads to the recruitment of other DNA repair proteins, which ultimately repair the break. By inhibiting PARP enzymes, 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine prevents the repair of single-stranded DNA breaks, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, the drug has been shown to have anti-inflammatory effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. These effects are thought to be related to the drug's ability to inhibit PARP enzymes, which are involved in several cellular processes.
实验室实验的优点和局限性
One of the main advantages of 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine for lab experiments is its specificity for PARP enzymes. The drug has been shown to be highly selective for PARP enzymes, with little to no activity against other enzymes. This specificity makes it an ideal tool for studying the role of PARP enzymes in DNA repair and other cellular processes. However, one of the limitations of the drug is its poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for the study of 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine. One area of research is the development of new PARP inhibitors with improved properties, such as increased solubility and selectivity. Another area of research is the identification of biomarkers that can be used to predict response to PARP inhibitors in cancer patients. Finally, there is a growing interest in the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
科学研究应用
5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine has been extensively studied for its anti-cancer properties. It has been shown to be effective against several types of cancer, including ovarian, breast, and pancreatic cancer. The drug works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, 5-fluoro-N,N'-bis(4-fluorophenyl)-2,4-pyrimidinediamine causes DNA damage to accumulate in cancer cells, leading to cell death.
属性
IUPAC Name |
5-fluoro-2-N,4-N-bis(4-fluorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-10-1-5-12(6-2-10)21-15-14(19)9-20-16(23-15)22-13-7-3-11(18)4-8-13/h1-9H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZQEGTHZXVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236423 | |
| Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40505-53-1 | |
| Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-5,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5820790.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820809.png)
![4-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5820813.png)

![ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5820825.png)
![7-[(3,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5820826.png)
![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)


![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)